N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
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Overview
Description
N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline typically involves multi-step reactions that include the formation of the imidazo[1,2-a]pyridine core, followed by the construction of the triazolo[3,4-b][1,3,4]thiadiazole ring systemCommon reagents used in these reactions include bromine, iodine, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Halogenation and other substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, iodine, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions typically yield halogenated derivatives of the original compound .
Scientific Research Applications
N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is not fully understood. it is believed to interact with various molecular targets and pathways, including DNA and protein synthesis. The compound’s unique structure allows it to bind to specific sites within biological molecules, potentially leading to the inhibition of key enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry for the development of new drugs.
Triazolo[3,4-b][1,3,4]thiadiazole:
Uniqueness
N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17N7S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C19H17N7S/c1-12-16(25-10-5-4-9-15(25)20-12)17-21-22-19-26(17)23-18(27-19)13-7-6-8-14(11-13)24(2)3/h4-11H,1-3H3 |
InChI Key |
BPAIGMUMKKFMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)N(C)C |
Origin of Product |
United States |
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